molecular formula C21H22N4O B2546634 3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole CAS No. 2418676-93-2

3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole

Cat. No. B2546634
CAS RN: 2418676-93-2
M. Wt: 346.434
InChI Key: UUBBZKNBPPQYLJ-UHFFFAOYSA-N
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Description

3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole is a heterocyclic compound with a complex structure. It belongs to the class of triazoles , which are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. Triazoles exhibit versatile biological activities and are found in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, and antiviral agents .


Molecular Structure Analysis

The molecular formula of This compound is C~18~H~16~N~4~O~2~ . Its structure likely features a central triazole ring with substituents, including a cyclopropylmethyl group, an aziridine moiety, and phenyl rings. The arrangement of these functional groups significantly influences its biological properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, we can infer that it may participate in nucleophilic substitutions , oxidations , and ring-opening reactions due to the presence of reactive functional groups. Further experimental studies are necessary to elucidate its reactivity profile .

properties

IUPAC Name

3-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-6-17(7-3-1)25-15-22-23-21(25)19-8-4-5-9-20(19)26-14-18-13-24(18)12-16-10-11-16/h1-9,15-16,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBZKNBPPQYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3C4=NN=CN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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